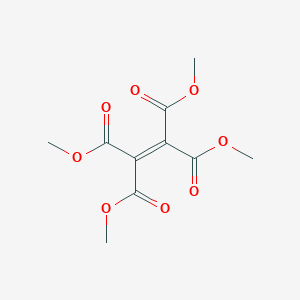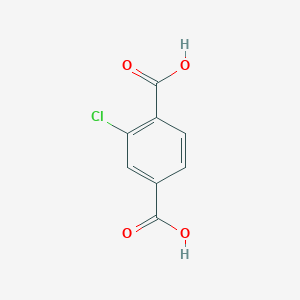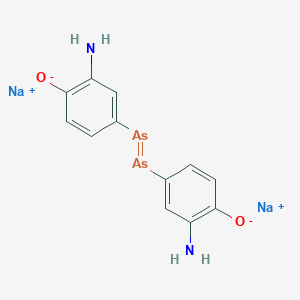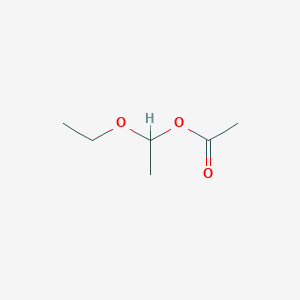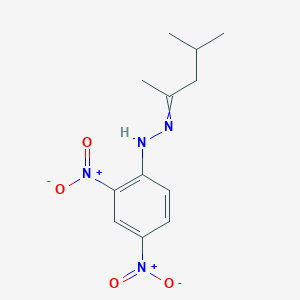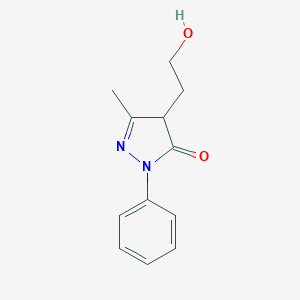
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications
Application 1: Hydrogel Synthesis
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” can be used in the synthesis of hydrogels. Hydrogels are synthesized from natural polymers, synthetic polymers, polymerizable synthetic monomers, and a combination of natural and synthetic polymers .
- Methods of Application : Synthesis of hydrogels involves physical, chemical, and hybrid bonding. The bonding is formed via different routes, such as solution casting, solution mixing, bulk polymerization, free radical mechanism, radiation method, and interpenetrating network formation .
- Results or Outcomes : The synthesized hydrogels have significant properties, such as mechanical strength, biocompatibility, biodegradability, swellability, and stimuli sensitivity. These properties are substantial for electrochemical and biomedical applications .
Application 2: Alzheimer’s Disease Research
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” has been used in research related to Alzheimer’s disease (AD). Specifically, it has been used in studies investigating the disaggregation of amyloid-β (aβ) peptides, which aggregate into toxic oligomers, fibrils, and plaques central to the molecular pathogenesis of AD .
- Methods of Application : An electrochemical impedimetric immunosensor for aβ diagnostics was developed by immobilizing a specific anti-amyloid-β (aβ) antibody onto a self-assembled monolayer functionalized with a new interdigitated chain-shaped electrode .
- Results or Outcomes : The study found that the accumulation of aβ aggregates on the surface of the anti-aβ/SAM/ICE sensor has been extricated. The kinetic disaggregation rate k value of aβ aggregates was found to be 0.038 .
Application 3: Emulsion Polymers
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group. It is used to make emulsion polymers .
- Methods of Application : The compound is combined with other monomers to create emulsion polymers .
- Results or Outcomes : The resultant resins are used in coatings, sealants, adhesives, elastomers, and other applications .
Application 4: Bioinspired Adhesives
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” is used in the development of catechol-based bioinspired adhesives .
- Methods of Application : The strategy involves incorporating catechol moieties into polymeric backbones .
- Results or Outcomes : The adhesive properties of hydrogels have been investigated. The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress (greater adhesive properties) .
Application 5: Buffering Agent
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” is a zwitterionic sulfonic acid buffering agent, commonly known as HEPES. It is widely used in cell culture, largely because it is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers .
- Methods of Application : HEPES is added to the cell culture medium to maintain the pH level .
- Results or Outcomes : HEPES helps in maintaining the physiological pH of the cell culture medium, which is crucial for the growth and survival of the cells .
Application 6: Smart Hydrogels
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” is used in the synthesis of smart hydrogels. These hydrogels exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli .
- Methods of Application : The synthesis involves preparing a stock solution of AAm and MBAAm in 4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one, followed by mixing N-(3-dimethyl aminopropyl acrylamide) (DMAPAAm) and N, N, N ′, N ′-tetramethylethylenediamine (TEMED) with the solution .
- Results or Outcomes : The resultant smart hydrogels have potential advantages and are drawing the attention of researchers for a wide range of applications, for instance, in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOONTISHAAFGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436541 |
Source


|
| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one | |
CAS RN |
10223-33-3 |
Source


|
| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

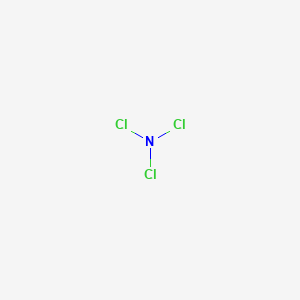
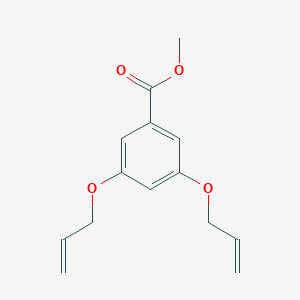

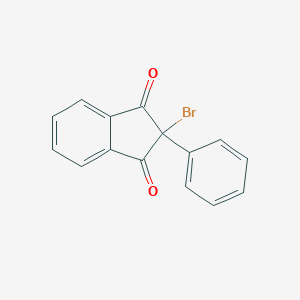
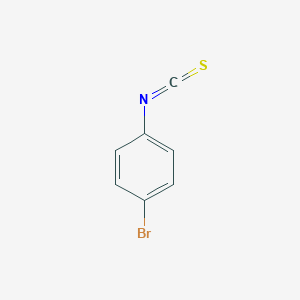
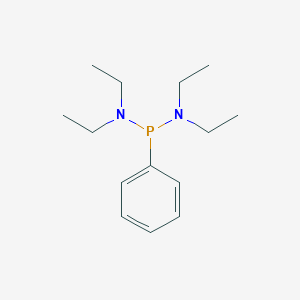
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
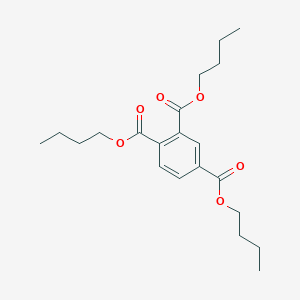
![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)
